Oxido nitrite

Vue d'ensemble

Description

Oxido nitrite, also known as nitric oxide (NO), is a small molecule gas that is synthesized in the body and plays an important role in various physiological and biochemical processes. It is a potent signaling molecule that regulates blood flow, immune function, and neurotransmission.

Applications De Recherche Scientifique

Myocardial Protection

Oxido nitrite has been recognized for its potential in myocardial protection. It can reduce to nitric oxide during ischemic or hypoxic events, showing promise in the treatment of acute myocardial infarction. Studies in animal models have demonstrated its effectiveness in reducing myocardial ischemia-reperfusion injury, indicating potential applications in cardiovascular diseases (Calvert & Lefer, 2009).

Optical Properties in Industrial Fields

(Oxy)nitride materials, including oxido nitrite, exhibit a range of physical and chemical properties due to their structural diversity. These properties make them suitable for various industrial applications, such as in photovoltaic, photothermal, and photocatalytic industries, as well as in pigment, lighting, display, optoelectronic, and defense industries (Xie & Hintzen, 2013).

Application in Microbial Fuel Cells

Oxido nitrite plays a role in microbial fuel cells (MFCs), particularly in autotrophic nitrite removal. This process involves the use of nitrite as an electron acceptor by exoelectrogenic bacteria or by graphite electrodes, contributing to nitrogen reduction from wastewater while producing bioelectricity (Puig et al., 2011).

Nitrification Processes

Nitrospira bacteria, known for their role in nitrification, utilize oxido nitrite in the process of converting ammonia to nitrate. This discovery has changed the understanding of nitrification, revealing the presence of completely nitrifying bacteria within the Nitrospira genus (Daims et al., 2015).

Physiology of Ammonia-Oxidizing Microorganisms

In the nitrogen cycle, ammonia-oxidizing microorganisms play a critical role, converting ammonia to nitrite. Oxido nitrite is a key intermediate in this process. Studies have explored the specialized networks of these microorganisms, including their unique chemolithotrophs and mechanisms to tolerate cytotoxic intermediates (Stein, 2019).

Ammonia Oxidation Kinetics

Research on a complete nitrifier, Nitrospira inopinata, has shown its adaptation to slow growth in oligotrophic environments, with a high affinity for ammonia. This contrasts with earlier assumptions about ammonia-oxidizing archaea (AOA), indicating the significance of oxido nitrite in ammonia oxidation under oligotrophic and dynamic conditions (Kits et al., 2017).

Propriétés

Numéro CAS |

19059-14-4 |

|---|---|

Nom du produit |

Oxido nitrite |

Formule moléculaire |

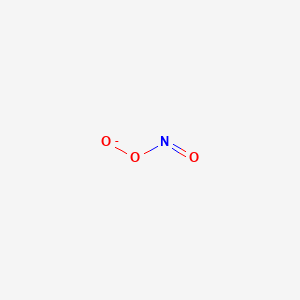

NO3- |

Poids moléculaire |

62.005 g/mol |

Nom IUPAC |

oxido nitrite |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H/p-1 |

Clé InChI |

CMFNMSMUKZHDEY-UHFFFAOYSA-M |

SMILES |

N(=O)O[O-] |

SMILES canonique |

N(=O)O[O-] |

Autres numéros CAS |

19059-14-4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)